6-Keto-PGE1

Description

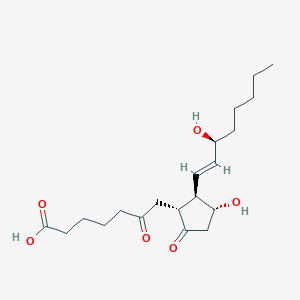

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUDCKODIMKLNO-CTBSXBMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318279 |

Source

|

| Record name | 6-Keto-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 6-Ketoprostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67786-53-2 |

Source

|

| Record name | 6-Keto-PGE1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67786-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067786532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Keto-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67786-53-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Ketoprostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

6-Keto-Prostaglandin E1: A Biologically Active Metabolite of Prostacyclin

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-keto-prostaglandin E1 (6-keto-PGE1), a significant and biologically active metabolite of prostacyclin (PGI2). The document delves into its formation, physiological effects, and mechanism of action, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and drug development.

Introduction

Prostacyclin (PGI2) is a potent, yet unstable, endogenous eicosanoid with well-established roles in vasodilation and inhibition of platelet aggregation.[1] Its clinical utility is hampered by its short half-life of approximately 2-3 minutes in biological fluids.[2][3] The discovery of 6-keto-prostaglandin E1 (this compound), a stable and biologically active metabolite of PGI2, has opened new avenues for understanding the prolonged physiological effects sometimes observed with PGI2 administration and for the development of novel therapeutic agents.[4][5] This guide summarizes the current knowledge on this compound, providing researchers and drug development professionals with the necessary data and methodologies to investigate its potential.

Metabolism of Prostacyclin to this compound

Prostacyclin undergoes rapid non-enzymatic hydrolysis to the inactive 6-keto-PGF1α.[1][6] However, a key metabolic pathway involves the enzymatic conversion of PGI2 to the active this compound. This biotransformation primarily occurs in the liver and kidneys.[4][7] The conversion is thought to be mediated by 9-hydroxyprostaglandin dehydrogenase, which oxidizes the 9-hydroxyl group of PGI2 or its hydrolysis product, 6-keto-PGF1α, to a ketone.[4][8]

Metabolic Pathway of Prostacyclin (PGI2)

Caption: Metabolic conversion of Prostacyclin (PGI2) to its metabolites.

Quantitative Comparison of Biological Activity

This compound exhibits a range of biological activities, with its potency varying depending on the specific physiological effect and experimental model. The following tables summarize the quantitative data available from comparative studies of this compound and PGI2.

Table 1: Comparative Potency in Platelet Aggregation Inhibition

| Compound | Agonist | Species | Potency Ratio (PGI2:this compound) | Reference |

| This compound | ADP, Collagen, Epinephrine | Human | ~1:1 | [9] |

| This compound | - | Human | PGI2 > this compound | [10] |

| This compound | - | - | Comparable | [5][11] |

| This compound | - | Human | ~3 times less potent than PGI2 | [12] |

Table 2: Vasoactive Properties

| Effect | Tissue/Model | Species | Relative Potency | Reference |

| Vasodilation | Renal Blood Flow | Dog | This compound is ~5 times more potent than PGI2 | [13] |

| Hypotension | Systemic | Rat | - | [14] |

| Vascular Tone | Bovine Coronary Artery | Bovine | PGI2 relaxes, this compound contracts | [5][11] |

Table 3: Other Biological Activities

| Activity | Model | Species | Observation | Reference |

| Renin Secretion | Nonfiltering, beta-adrenoreceptor blocked kidneys | Dog | This compound is ~5 times more potent than PGI2 | [13] |

| Lymphocyte cAMP Levels | Peripheral Human Blood Lymphocytes | Human | 1 µg/ml elevates cAMP 5-fold (PGE1: 10-fold) | [15] |

| Traumatic Shock | Noble-Collip drum trauma | Rat | Infusion improved survival time | [16] |

Signaling Pathway

Similar to PGI2, this compound exerts its effects primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][17] This increase in cAMP is responsible for its platelet aggregation inhibitory and smooth muscle relaxation effects.[2] Studies have shown that this compound interacts with prostacyclin (IP) receptors on platelet membranes.[17]

This compound Signaling Pathway

Caption: Signaling cascade initiated by this compound binding to the IP receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Measurement of this compound

Objective: To quantify the levels of this compound in biological samples.

Methodology: Radioimmunoassay (RIA)

A common method for quantifying prostanoids is through radioimmunoassay. While a specific RIA for this compound can be developed, many studies utilize kits for its stable hydrolysis product, 6-keto-PGF1α, as an indicator of PGI2 production.[18][19] However, to specifically measure this compound, chromatographic separation prior to immunoassay is necessary.

-

Sample Preparation:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and an anti-platelet agent (e.g., indomethacin) to prevent ex vivo prostaglandin (B15479496) synthesis.

-

Centrifuge at 4°C to separate plasma.

-

Acidify plasma to pH 3.5 with formic acid.

-

Perform solid-phase extraction using a C18 column to concentrate the prostaglandins. Elute with ethyl acetate.

-

-

Chromatographic Separation:

-

Use High-Performance Liquid Chromatography (HPLC) to separate this compound from other prostaglandins.

-

Employ a suitable column (e.g., reverse-phase C18) and a mobile phase gradient (e.g., water/acetonitrile with a formic acid modifier).

-

Collect fractions corresponding to the retention time of a this compound standard.

-

-

Radioimmunoassay:

-

Use a specific antibody against this compound.

-

Incubate the HPLC fractions with the antibody and a radiolabeled this compound tracer.

-

Separate antibody-bound from free tracer (e.g., using a secondary antibody and precipitation).

-

Quantify the radioactivity in the bound fraction using a gamma counter.

-

Calculate the concentration of this compound in the samples by comparing with a standard curve.

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity for the quantification of this compound.[20]

-

Sample Preparation and Derivatization:

-

Follow the sample preparation steps as for RIA.

-

After extraction, derivatize the sample to make it volatile for GC analysis. This typically involves methoximation of the keto groups, esterification of the carboxyl group, and silylation of the hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable GC column (e.g., capillary column with a non-polar stationary phase).

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized this compound.

-

Quantify the amount of this compound by comparing the peak area to that of a stable isotope-labeled internal standard.

-

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

Methodology: Light Transmission Aggregometry

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

-

Aggregation Measurement:

-

Place an aliquot of PRP in a cuvette in an aggregometer and adjust the light transmission to 0% with PRP and 100% with PPP.

-

Pre-incubate the PRP with different concentrations of this compound or a vehicle control for a specified time (e.g., 2 minutes) at 37°C.

-

Induce platelet aggregation by adding an agonist such as ADP, collagen, or epinephrine.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing the effect of this compound on platelet aggregation.

Conclusion

This compound is a stable and biologically active metabolite of prostacyclin with significant physiological effects, particularly on the cardiovascular system. Its potency, which is comparable and in some cases greater than that of PGI2, combined with its greater stability, makes it an important molecule for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its signaling pathways. Further research is warranted to fully elucidate its role in human physiology and pathology and to explore its potential as a therapeutic agent.

References

- 1. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Metabolism of prostacyclin: formation of an active metabolite in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Formation of 6-keto prostaglandin E1 in mammalian kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. 6-Keto-prostaglandin E1 inhibits the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ahajournals.org [ahajournals.org]

- 12. 6-Keto-prostaglandin E1: its formation by platelets from prostacyclin and resistance to pulmonary degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypotensive response to prostacyclin and this compound following hepatectomy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protective action of 6-keto-prostaglandin E1 in traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UNIFIND - UNIMI - 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells [expertise.unimi.it]

- 18. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prostaglandins: PGF2 alpha, PGE2, 6-keto-PGF1 alpha and TXB2 serum levels in dysmenorrheic adolescents before, during and after treatment with oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment of the extent to exogenous prostaglandin I2 is converted to 6-keto-prostaglandin E1 in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 6-Keto-Prostaglandin E1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2) that exhibits significant vasodilatory and anti-platelet aggregation properties.[1][2] Unlike its unstable precursor, PGI2, this compound is chemically stable, making it a molecule of considerable interest in cardiovascular research and drug development.[2] This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound, including the key enzymes involved, quantitative data, and detailed experimental protocols for studying this pathway.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane and culminates in the conversion of PGI2 to this compound. The pathway can be broadly divided into two major stages: the formation of Prostacyclin (PGI2) and its subsequent conversion to this compound.

Stage 1: Biosynthesis of Prostacyclin (PGI2)

The synthesis of PGI2 is initiated by the liberation of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2. Arachidonic acid is then sequentially metabolized by two key enzymes:

-

Cyclooxygenase (COX): Also known as prostaglandin-endoperoxide synthase (PTGS), this enzyme catalyzes the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[3] There are two main isoforms of this enzyme, COX-1 and COX-2, both of which can contribute to the production of PGH2.

-

Prostacyclin Synthase (PGIS): This enzyme, a member of the cytochrome P450 superfamily (CYP8A1), isomerizes PGH2 to form Prostacyclin (PGI2).[3]

Stage 2: Conversion of Prostacyclin (PGI2) to this compound

The final and defining step in the biosynthesis of this compound is the enzymatic conversion of PGI2. This reaction is catalyzed by:

-

9-Hydroxyprostaglandin Dehydrogenase (9-OH PGDH): This NAD+-dependent enzyme is the key catalyst in the transformation of PGI2 into the more stable and biologically active this compound.[1] This enzymatic activity has been identified in various tissues, including the liver, kidney, and human platelets.[1] The inactive hydrolysis product of PGI2, 6-keto-PGF1α, can also serve as a substrate for 9-OH PGDH to form this compound.[1]

The overall biosynthesis pathway is depicted in the following diagram:

Quantitative Data

Understanding the kinetics of the enzymes involved in the this compound biosynthesis pathway is crucial for predicting its rate of formation and for the development of targeted therapeutics. The following table summarizes the available quantitative data for the key enzymes.

| Enzyme | Substrate | Km (µM) | Vmax | Tissue/Cell Type | Reference |

| COX-1 (coupled with PGIS) | Arachidonic Acid | ~6.0 | - | COS-7 cells | [3] |

| COX-2 (coupled with PGIS) | Arachidonic Acid | ~2.2 | - | COS-7 cells | [3] |

| 9-Hydroxyprostaglandin Dehydrogenase (9-OH PGDH) | PGI2 | Not Reported | Not Reported | Human Platelets | [1] |

| 9-Hydroxyprostaglandin Dehydrogenase (9-OH PGDH) | 6-keto-PGF1α | Not Reported | Not Reported | Human Platelets | [1] |

Note: Specific kinetic parameters (Km and Vmax) for 9-OH PGDH with PGI2 as a substrate are not yet well-documented in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Purification of 9-Hydroxyprostaglandin Dehydrogenase (9-OH PGDH) from Human Platelets

This protocol is adapted from the method described by Wong et al. (1980).[1]

1. Preparation of Platelet Cytosol:

-

Obtain human platelets by centrifugation of platelet-rich plasma.

-

Wash the platelets with a suitable buffer (e.g., Tris-HCl with EDTA).

-

Lyse the platelets by sonication or freeze-thaw cycles in a hypotonic buffer.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet membranes and organelles. The resulting supernatant is the platelet cytosol.

2. DEAE-Cellulose Chromatography:

-

Equilibrate a DEAE-cellulose column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Load the platelet cytosol onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M NaCl in the equilibration buffer).

-

Collect fractions and assay for 9-OH PGDH activity.

3. Sephadex G-200 Gel Filtration:

-

Pool the active fractions from the DEAE-cellulose chromatography step.

-

Concentrate the pooled fractions.

-

Apply the concentrated sample to a Sephadex G-200 column equilibrated with a suitable buffer (e.g., Tris-HCl with NaCl).

-

Elute the proteins with the same buffer.

-

Collect fractions and assay for 9-OH PGDH activity. The enzyme is expected to elute at a volume corresponding to a molecular weight of approximately 60,000 Da.[1]

4. Isoelectric Focusing:

-

Subject the active fractions from the gel filtration step to isoelectric focusing to further purify the enzyme based on its isoelectric point (pI).

-

The pI of human platelet 9-OH PGDH is approximately 5.0.[1]

Assay for 9-Hydroxyprostaglandin Dehydrogenase (9-OH PGDH) Activity

This assay measures the conversion of a radiolabeled substrate to its product.

Materials:

-

Purified or partially purified 9-OH PGDH

-

[9-³H]PGI2 or [9-³H]6-keto-PGF1α (radiolabeled substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., Tris-HCl, pH 8.5-9.0)[1]

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Set up reaction tubes containing the reaction buffer, NAD+, and the enzyme preparation.

-

Initiate the reaction by adding the radiolabeled substrate ([9-³H]PGI2 or [9-³H]6-keto-PGF1α).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding an acid (e.g., citric acid) to lower the pH.

-

Extract the reaction products and remaining substrate using an organic solvent (e.g., ethyl acetate).

-

Separate the aqueous and organic phases. The released ³H (as ³H₂O) will be in the aqueous phase.

-

Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

-

The amount of ³H released is proportional to the 9-OH PGDH activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the biosynthesis of this compound in a cellular or tissue context.

Conclusion

The biosynthesis of this compound from arachidonic acid via the prostacyclin pathway is a critical metabolic route for the production of a stable and potent cardiovascular signaling molecule. While the key enzymatic steps have been elucidated, further research is required to fully characterize the kinetics of 9-hydroxyprostaglandin dehydrogenase and to explore the regulatory mechanisms governing this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this compound and its therapeutic potential.

References

- 1. Metabolism of prostacyclin by 9-hydroxyprostaglandin dehydrogenase in human platelets. Formation of a potent inhibitor of platelet aggregation and enzyme purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Keto-Prostaglandin E1: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. While not produced in large quantities in humans, its significant biological effects and greater stability compared to PGI2 have made it a subject of interest in cardiovascular and cellular research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and signaling pathway diagrams.

Chemical Structure and Identification

This compound is an eicosanoid, a signaling molecule derived from arachidonic acid. Its structure features a cyclopentane (B165970) ring with two hydroxyl groups, a keto group, and two aliphatic side chains.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid[1] |

| Synonyms | 6-ketoprostaglandin E1, 6-Oxoprostaglandin E1, 6-Oxo-PGE1[1] |

| Molecular Formula | C₂₀H₃₂O₆[1] |

| Molecular Weight | 368.5 g/mol [1] |

| CAS Number | 67786-53-2[1] |

| SMILES | CCCCC--INVALID-LINK--[C@@H]1CC(=O)CCCCC(=O)O)O">C@@HO[1] |

| InChI Key | ROUDCKODIMKLNO-CTBSXBMHSA-N[2] |

Physicochemical Properties

A solid at room temperature, this compound exhibits solubility in various organic solvents.[1] Its stability in solution is a key feature, particularly when compared to the labile nature of its precursor, PGI2.

Solubility and Stability

| Property | Value |

|---|---|

| Physical Description | Solid[1] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide.[3] |

| Storage | Store at -20°C for long-term stability.[4][5] |

Computed Physicochemical Data

| Property | Value |

|---|---|

| logP | 1.2[1] |

| Topological Polar Surface Area | 111.9 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 13 |

Biological Activity and Properties

This compound demonstrates significant biological activity, primarily as a vasodilator and an inhibitor of platelet aggregation. Its potency is often compared to that of PGI2 and PGE1.

Vasodilation

This compound is a potent vasodilator in various vascular beds. Studies have shown it to be a potent coronary vasodilator.[4] In the renal vasculature of dogs, this compound was found to be approximately five times more potent than PGI2 as a vasodilator and a secretagogue for renin.

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation, with a potency comparable to that of PGI2.[6] For instance, the dose ratios for achieving 70% inhibition of ADP-induced platelet aggregation for this compound, PGI2, and PGE1 are approximately 1:1:13.

Cyclic AMP Elevation

The biological effects of this compound are mediated through the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. In human lymphocytes, 1 µg/mL of this compound has been shown to cause a five-fold elevation in cAMP levels.

Signaling Pathways

The primary signaling pathway for this compound involves its interaction with G-protein coupled receptors, leading to the activation of adenylate cyclase and a subsequent rise in intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the physiological response.

Signaling Pathway in Platelet Inhibition

Caption: Signaling pathway of this compound leading to the inhibition of platelet aggregation.

Signaling Pathway in Vasodilation

Caption: Signaling pathway of this compound leading to vasodilation in smooth muscle cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's biological activity.

Platelet Aggregation Assay

Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by agonists such as ADP, collagen, or thrombin.

Methodology:

-

Blood Collection: Draw venous blood from healthy, aspirin-free donors into tubes containing 3.8% sodium citrate (B86180) (9:1, blood:citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP, which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Aggregation Measurement:

-

Pre-warm PRP aliquots to 37°C for 5 minutes in a platelet aggregometer.

-

Add a vehicle control or varying concentrations of this compound and incubate for a specified time (e.g., 2 minutes).

-

Initiate aggregation by adding an agonist (e.g., ADP at a final concentration of 5-10 µM).

-

Record the change in light transmittance for 5-10 minutes. The percentage of inhibition is calculated relative to the vehicle control.

-

Vasodilation Assay (Isolated Aortic Ring)

Objective: To determine the vasodilatory effect of this compound on isolated arterial segments.

Methodology:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., rat or rabbit) and carefully dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.

-

Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

Contraction: Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Vasodilation Measurement: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath. Record the relaxation response as a percentage of the pre-induced contraction.

Adenylate Cyclase Activity Assay

Objective: To measure the ability of this compound to stimulate adenylate cyclase activity in cell membranes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a relevant cell type (e.g., platelets or cultured smooth muscle cells) by homogenization and differential centrifugation.

-

Assay Reaction:

-

In a reaction tube, combine the cell membrane preparation with a reaction buffer containing ATP, Mg²⁺, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding the substrate, [α-³²P]ATP.

-

-

Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled cAMP and EDTA).

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina.

-

Quantification: Determine the amount of [³²P]cAMP produced by liquid scintillation counting. Express the results as pmol of cAMP generated per mg of protein per minute.

Conclusion

6-Keto-Prostaglandin E1 is a stable and biologically active metabolite of PGI2 with potent vasodilatory and anti-platelet aggregation effects. Its mechanism of action is primarily mediated through the stimulation of the adenylate cyclase-cAMP-PKA signaling pathway. The experimental protocols provided in this guide offer a framework for the consistent and reliable investigation of its properties. Further research into the specific receptor interactions and downstream signaling events will continue to elucidate the full therapeutic potential of this important eicosanoid.

References

- 1. The control of blood platelets by cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. profiles.wustl.edu [profiles.wustl.edu]

6-Keto-Prostaglandin E1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Keto-Prostaglandin E1 (6-keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2] While sharing structural similarities with other prostaglandins, this compound exhibits a unique pharmacological profile that has garnered interest in various research and therapeutic fields. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biological activities, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is an eicosanoid, a signaling molecule derived from arachidonic acid. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 67786-53-2 | [3][4][5] |

| Molecular Formula | C20H32O6 | [3][4][5] |

| Molecular Weight | 368.46 g/mol | [3][4] |

| Synonyms | 6-Oxoprostaglandin E1, this compound | [4] |

Biological Activities and Mechanism of Action

This compound exerts a range of physiological effects, primarily related to the cardiovascular and renal systems. Its main activities include the inhibition of platelet aggregation, vasodilation, and stimulation of renin secretion. The underlying mechanism for these actions is the stimulation of adenylate cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7]

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation induced by various agonists such as ADP, collagen, and epinephrine.[8] Its potency in this regard is comparable to that of prostacyclin (PGI2).[1][2][8] The anti-aggregatory effect is mediated by the elevation of cAMP, which in turn inhibits intracellular calcium mobilization and subsequent platelet activation and aggregation.

Vasodilation

This compound is a significant vasodilator, causing relaxation of smooth muscle in blood vessels and leading to a decrease in blood pressure.[9][10] It has been shown to have marked vasodilator activity in both pulmonary and systemic vascular beds.[9]

Stimulation of Renin Secretion

In the kidney, this compound is a potent stimulator of renin secretion from the juxtaglomerular cells.[11] Studies have indicated that it is even more potent than PGI2 in this respect.[11]

Signaling Pathway

The biological effects of this compound are initiated by its interaction with cell surface prostaglandin (B15479496) receptors, which are G-protein coupled receptors (GPCRs). This interaction activates the Gs alpha subunit of the G-protein, which in turn stimulates the enzyme adenylate cyclase. Activated adenylate cyclase catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the observed physiological responses such as vasodilation and inhibition of platelet aggregation.

Caption: this compound signaling pathway.

Experimental Protocols

Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the anti-platelet aggregation activity of this compound using light transmission aggregometry.

Materials:

-

Venous blood from healthy human donors

-

3.8% sodium citrate (B86180) anticoagulant

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound solution of known concentration

-

Platelet agonist (e.g., ADP, collagen)

-

Light transmission aggregometer

Procedure:

-

Blood Collection and PRP/PPP Preparation:

-

Platelet Count Adjustment:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.

-

Add a platelet agonist (e.g., ADP) to induce aggregation.

-

Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

-

The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

-

Caption: Platelet aggregation assay workflow.

In Vivo Vasodilation Study in Anesthetized Cats

This protocol describes a method to evaluate the vasodilator effects of this compound in an animal model.

Materials:

-

Anesthetized cats

-

Catheters for drug administration and blood pressure monitoring

-

This compound solution

-

Physiological saline (vehicle)

-

Blood pressure transducer and recording system

Procedure:

-

Animal Preparation:

-

Anesthetize the cat and insert catheters into a femoral artery for blood pressure measurement and a femoral vein for drug infusion.

-

-

Drug Administration:

-

Administer bolus intravenous injections or continuous infusions of this compound at various doses.

-

Administer physiological saline as a vehicle control.

-

-

Data Collection:

-

Continuously monitor and record mean arterial blood pressure.

-

-

Analysis:

-

Determine the dose-response relationship between this compound and the change in mean arterial blood pressure.

-

In Vivo Renin Secretion Study in Anesthetized Dogs

This protocol details a method to assess the effect of this compound on renin secretion.

Materials:

-

Anesthetized dogs

-

Catheters for intrarenal infusion and blood sampling

-

This compound solution

-

Physiological saline (vehicle)

-

Assay kit for measuring plasma renin activity

Procedure:

-

Animal Preparation:

-

Anesthetize the dog and place a catheter in the renal artery for local drug infusion and in the renal vein for blood sampling.

-

-

Drug Infusion and Sampling:

-

Infuse this compound or vehicle directly into the renal artery at a constant rate for a defined period.

-

Collect blood samples from the renal vein at baseline and at various time points during the infusion.

-

-

Plasma Renin Activity Measurement:

-

Determine the plasma renin activity in the collected blood samples using a commercially available assay kit.

-

-

Analysis:

-

Calculate the change in renin secretion rate in response to this compound infusion compared to the baseline and vehicle control.

-

Summary of Quantitative Data

The following table summarizes key quantitative findings from studies on this compound.

| Parameter | Species/System | Finding | Source(s) |

| Inhibition of Platelet Aggregation | Human Platelets | Dose ratio for 70% inhibition (this compound:PGI2:PGE1) is approx. 1:1:13. | [8] |

| Vasodilation (Renal Blood Flow) | Anesthetized Dogs | At low infusion rates (<3 x 10^-8 g/kg/min), this compound enhanced renal blood flow to a greater extent than PGI2. | [11] |

| Renin Secretion | Anesthetized Dogs | Approximately 5 times more potent than PGI2 in stimulating renin secretion. | [11] |

| cAMP Elevation | Human Lymphocytes | 1 µg/mL of this compound elevated cAMP levels 5-fold after 30 minutes. | [6] |

Conclusion

This compound is a biologically significant eicosanoid with potent anti-platelet, vasodilator, and renin-stimulating properties. Its mechanism of action via the adenylate cyclase-cAMP pathway is well-established. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further investigation into its receptor interactions and downstream signaling events will continue to enhance our understanding of its physiological roles and potential clinical applications.

References

- 1. ahajournals.org [ahajournals.org]

- 2. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C20H32O6 | CID 5280889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Keto-prostaglandin E1 inhibits the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vasodilator actions of prostaglandin 6-keto-E1 in the pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low dose intrarenal infusions of PGE2, PGI2, and this compound vasodilate the in vivo rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. endotell.ch [endotell.ch]

6-Keto-Prostaglandin E1: A Comprehensive Technical Guide to its Signaling Pathway and Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a stable and biologically active metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] Like its precursor, this compound exerts a range of physiological effects, primarily through its interaction with the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[4][5] This technical guide provides an in-depth overview of the this compound signaling pathway, its interaction with the IP receptor, and detailed experimental protocols for its study.

The this compound Signaling Pathway

The signaling cascade of this compound is initiated by its binding to the IP receptor on the cell surface. This interaction triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.[6]

Interestingly, studies have suggested that while PGI2 may interact with two distinct binding sites on the IP receptor, this compound appears to interact with only one of these sites.[7] This difference in receptor interaction may account for the observed variations in potency and physiological effects between the two molecules.

References

- 1. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UNIFIND - UNIMI - 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells [expertise.unimi.it]

An In-Depth Technical Guide on the Vasodilatory Effects of 6-Keto-Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a stable and biologically active metabolite of prostacyclin (PGI2) that exhibits significant vasodilatory properties across various vascular beds. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the vasodilatory actions of this compound. The primary mechanism of action involves the stimulation of adenylate cyclase in vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasorelaxation. This document summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

6-Keto-Prostaglandin E1 is a naturally occurring eicosanoid formed from the metabolic conversion of prostacyclin (PGI2). Unlike the chemically unstable PGI2, this compound possesses greater stability, allowing for more prolonged physiological effects. Its role as a vasodilator has been investigated in numerous studies, highlighting its potential as a therapeutic agent in cardiovascular diseases characterized by vasoconstriction and platelet aggregation. This guide aims to consolidate the existing scientific knowledge on the vasodilatory effects of this compound to support further research and drug development efforts.

Mechanism of Action: The cAMP Signaling Pathway

The vasodilatory effect of this compound is primarily mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling cascade in vascular smooth muscle cells (VSMCs). This compound binds to prostanoid receptors on the surface of VSMCs, which are G-protein coupled receptors (GPCRs). Evidence suggests that this compound interacts with prostacyclin (IP) receptors.[1] This interaction activates the associated Gs alpha subunit of the G-protein, which in turn stimulates the enzyme adenylate cyclase.

Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets that collectively promote vasorelaxation. These targets include:

-

Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK by PKA reduces its affinity for the calcium-calmodulin complex, thereby decreasing the phosphorylation of myosin light chains and inhibiting the contraction of smooth muscle.

-

Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels. This reduces intracellular calcium influx.

-

Calcium Pumps: PKA can enhance the activity of Ca2+-ATPases in the sarcoplasmic reticulum and the plasma membrane, promoting the sequestration and extrusion of intracellular calcium.

The net effect of these events is a decrease in the intracellular calcium concentration and a desensitization of the contractile machinery to calcium, resulting in vasodilation.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data on Vasodilatory Effects

The vasodilatory potency of this compound has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Vasodilatory Effects of this compound

| Species | Vascular Bed | Dosage | Observed Effect | Comparator | Reference |

| Dog | Coronary Artery | 250-4000 ng (bolus) | Dose-dependent increase in blood flow and decrease in resistance. | Equipotent to PGI2 in increasing coronary blood flow.[2] | [2] |

| Cat | Pulmonary Artery | Dose-dependent | Decrease in lobar arterial pressure.[3] | - | [3] |

| Cat | Systemic Circulation | - | Decrease in systemic arterial pressure and resistance.[3] | - | [3] |

| Dog | Renal Vasculature | 3 x 10⁻⁹ to 3 x 10⁻⁸ g/kg/min | Enhanced renal blood flow. | More potent than PGI2 at lower infusion rates.[4] | [4] |

| Feline | Mesenteric Vasculature | Infusion | Dilation of the mesenteric vascular bed.[5] | Similar effects to PGE1.[5] | [5] |

Table 2: In Vitro Effects of this compound on Adenylate Cyclase Activity

| Tissue Source | Cell Type | Observation | Comparator | Reference |

| Rabbit Aorta & Mesenteric Artery | Cultured Myocytes | Dose-dependent stimulation of adenylate cyclase activity. | Same extent of stimulation as PGI2, but with lower apparent affinity.[1] | [1] |

| Human Platelets | Platelet Membranes | Dose-dependent stimulation of adenylate cyclase activity. | Same extent of stimulation as PGI2, but with lower apparent affinity.[1] | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vivo Assessment of Vasodilation in the Canine Coronary Artery

-

Animal Model: Chloralose-anesthetized dogs.

-

Surgical Preparation: The left circumflex coronary artery is cannulated for drug administration. An electromagnetic flow probe is placed around the artery to measure blood flow. Arterial and left ventricular pressures are monitored.

-

Drug Administration: this compound and PGI2 are administered as bolus injections into the left circumflex coronary artery in doses ranging from 250 to 4000 ng.[2]

-

Data Acquisition: Coronary blood flow, heart rate, and arterial pressure are continuously recorded. Coronary artery resistance is calculated as the ratio of mean arterial pressure to mean coronary blood flow.

-

Endpoint: Dose-response curves are generated to compare the effects of this compound and PGI2 on coronary blood flow and resistance.

In Vitro Adenylate Cyclase Activity Assay

-

Cell Culture: Vascular smooth muscle cells are isolated from rabbit aorta and mesenteric artery and cultured to confluence.

-

Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.

-

Assay Conditions: The membrane preparation is incubated with [α-³²P]ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), and varying concentrations of this compound or PGI2.

-

cAMP Measurement: The reaction is stopped, and the amount of [³²P]cAMP formed is quantified using column chromatography.

-

Data Analysis: The stimulation of adenylate cyclase activity is expressed as pmol of cAMP formed per mg of protein per unit of time. Dose-response curves are constructed to determine the potency and efficacy of this compound and PGI2.

Workflow Diagram: In Vitro Adenylate Cyclase Assay

Caption: Workflow for in vitro adenylate cyclase activity assay.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as a potent vasodilator. Its mechanism of action via the cAMP signaling pathway is well-established. The greater stability of this compound compared to its parent compound, PGI2, makes it an attractive candidate for therapeutic development.

However, further research is warranted in several areas. A more detailed characterization of the receptor subtype(s) that mediate the effects of this compound in different vascular beds is needed. While interaction with the IP receptor is likely, the potential involvement of EP receptors should be further investigated. Additionally, comprehensive in vitro studies providing EC50 and Emax values for vasorelaxation in a wider range of isolated arteries would be valuable for a more complete understanding of its pharmacological profile. Finally, exploring the potential for synergistic effects with other vasodilators or therapeutic agents could open new avenues for its clinical application.

Conclusion

6-Keto-Prostaglandin E1 is a significant vasodilator with a well-defined mechanism of action involving the stimulation of adenylate cyclase and increased intracellular cAMP. Its potent and stable nature makes it a subject of considerable interest for cardiovascular research and drug development. This technical guide provides a foundational understanding of its vasodilatory effects, supported by quantitative data and detailed experimental protocols, to aid researchers in their ongoing investigations.

References

- 1. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Keto-prostaglandin E1 is a potent coronary vasodilator and stimulates a vagal reflex in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasodilator actions of prostaglandin 6-keto-E1 in the pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of vasoconstrictor responses by this compound in the feline mesenteric vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Levels of 6-Keto-PGE1 in Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the endogenous levels of 6-Keto-Prostaglandin E1 (6-Keto-PGE1) in human plasma. A thorough review of existing literature reveals that endogenous levels of this compound in human plasma are exceptionally low, often falling below the detection limits of even sensitive analytical methods. Consequently, direct and consistent quantitative data for this specific metabolite in native human plasma is scarce.

As a result, the scientific community predominantly relies on the measurement of 6-Keto-Prostaglandin F1α (6-Keto-PGF1α), the stable and more abundant hydrolysis product of prostacyclin (PGI2), as a reliable surrogate marker for in vivo PGI2 production. This guide presents a detailed summary of the available quantitative data for 6-Keto-PGF1α in human plasma, comprehensive experimental protocols for its measurement, and the relevant biochemical pathways.

Introduction to this compound and Measurement Challenges

This compound is a metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. While this compound itself exhibits biological activity, its formation in humans appears to be a minor metabolic pathway. Studies attempting to quantify endogenous this compound in human plasma have found its concentrations to be at the lower limit of sensitivity of their assays, making positive mass spectral identification challenging. Therefore, exogenous PGI2 is not converted to an appreciable extent to this compound in humans.

Due to these low endogenous concentrations, this guide will focus on the established surrogate, 6-Keto-PGF1α, to provide meaningful data on the prostacyclin pathway.

Quantitative Data: Plasma Levels of 6-Keto-PGF1α

The following tables summarize the reported concentrations of 6-Keto-PGF1α in human plasma from various studies. These values serve as an indicator of basal prostacyclin production in different populations.

Table 1: Plasma 6-Keto-PGF1α Levels in Healthy Human Subjects

| Population | Number of Subjects (n) | Mean Plasma Level (pg/mL) | Range (pg/mL) | Analytical Method |

| Healthy Adults | 34 | 4.7 ± 3.2 (SD) | Not Reported | Radioimmunoassay (RIA) after HPLC purification[1] |

| Healthy Subjects | Not Reported | 182.5 | 92.7 - 394.5 | Radioimmunoassay (RIA)[2] |

| Healthy Donors | 7 | 1.9 ± 0.8 (SD) | Not Reported | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][4] |

| Normotensive Subjects | 25 | 270 ± 14 (SE) | Not Reported | Not Specified[5] |

| Control Subjects | 80 | < 125 | Not Reported | Radioimmunoassay (RIA)[6] |

| Control Patients (non-septic) | 3 | < 4 | Not Reported | Not Specified[7] |

Table 2: Plasma 6-Keto-PGF1α Levels in Patient Populations

| Condition | Number of Subjects (n) | Mean Plasma Level (pg/mL) | Comparison to Controls | Analytical Method |

| Essential Hypertension | 14 | Not Significantly Different from Controls | No significant difference | Radioimmunoassay (RIA)[8] |

| Cerebrovascular Disease (no aspirin) | 19 | Significantly Lower than Controls | Lower | Radioimmunoassay (RIA)[8] |

| Takayasu's Arteritis | 12 | Significantly Lower than Controls | Lower | Radioimmunoassay (RIA)[8] |

| Essential Hypertension | 25 | 203 ± 14 (SE) | Significantly lower than normotensive subjects (270 ± 14 SE) | Not Specified[5] |

| Essential Hypertension | 26 | Significantly Lower than Normotensive Subjects | Lower | Not Specified[9] |

| Untreated Essential Hypertension | 7 | Significantly Greater than Normal | Higher | Not Specified[10] |

| Arteriosclerosis Obliterans | 40 | Not Reported (Ratio of TXB2 to 6-keto-PGF1α was 6.0 vs 1.2 in controls) | Imbalance favoring vasoconstriction | Radioimmunoassay (RIA)[11] |

| Septic Shock (non-survivors) | 8 | 229 (median) | Elevated | Not Specified[7] |

| Septic Shock (survivors) | 6 | 30 (median) | Elevated | Not Specified[7] |

Signaling and Metabolic Pathways

The following diagrams illustrate the formation of this compound and the signaling cascade it shares with its precursor, PGI2.

Experimental Protocols

Accurate quantification of eicosanoids like 6-Keto-PGF1α requires meticulous sample handling and sophisticated analytical techniques. The two most common methods are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The following diagram outlines the typical steps involved in the analysis of eicosanoids from human plasma.

Radioimmunoassay (RIA) Protocol for 6-Keto-PGF1α

RIA is a traditional and sensitive method for quantifying 6-Keto-PGF1α.

-

Plasma Collection and Extraction :

-

Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

-

Plasma is separated by centrifugation at low temperatures.

-

Plasma samples are acidified (e.g., to pH 3.5 with formic acid) and subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction.

-

The sample is eluted from the cartridge with a solvent like ethyl acetate (B1210297) or methanol.[2]

-

-

Chromatographic Separation (Optional but Recommended) :

-

To enhance specificity, the extracted sample can be further purified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]

-

-

Radioimmunoassay :

-

The assay is performed in a competitive binding format.

-

A known amount of radiolabeled 6-Keto-PGF1α (e.g., [³H]-6-Keto-PGF1α) is mixed with the sample (containing unlabeled 6-Keto-PGF1α) and a limited amount of a specific antibody against 6-Keto-PGF1α.

-

The labeled and unlabeled 6-Keto-PGF1α compete for binding to the antibody.

-

After incubation, the antibody-bound fraction is separated from the free fraction (e.g., using dextran-coated charcoal).[6]

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

The concentration of 6-Keto-PGF1α in the sample is determined by comparing the results to a standard curve generated with known amounts of unlabeled 6-Keto-PGF1α.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 6-Keto-PGF1α

LC-MS/MS offers high specificity and sensitivity and is becoming the method of choice for eicosanoid analysis.

-

Sample Preparation :

-

Similar to RIA, blood is collected with anticoagulants and cyclooxygenase inhibitors.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte, such as 6-Keto-PGF1α-d4) is added to the plasma sample to account for sample loss during processing and for matrix effects.[4]

-

Proteins are precipitated, typically with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

The supernatant is collected and subjected to solid-phase extraction (SPE) for sample clean-up and concentration.[13]

-

-

Liquid Chromatography (LC) :

-

The extracted sample is injected into an HPLC system.

-

The analytes are separated on a reversed-phase column (e.g., C18) using a gradient of mobile phases, typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Tandem Mass Spectrometry (MS/MS) :

-

The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. This involves selecting a specific precursor ion (the deprotonated molecule of 6-Keto-PGF1α) and then monitoring for a specific product ion that is formed after fragmentation of the precursor ion in the collision cell.

-

Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a similar biological matrix.

-

Conclusion and Future Perspectives

The direct measurement of endogenous this compound in human plasma remains a significant analytical challenge due to its extremely low concentrations. The available evidence suggests that it is not a major metabolite of prostacyclin in humans. Therefore, 6-Keto-PGF1α continues to be the most reliable and widely accepted biomarker for assessing in vivo PGI2 synthesis.

Future advancements in mass spectrometry, including more sensitive instrumentation and refined sample preparation techniques, may eventually enable the routine and accurate quantification of this compound in human plasma. Such developments would provide a more complete understanding of the metabolic fate of prostacyclin and the potential physiological roles of its various metabolites. For now, researchers and drug development professionals should continue to rely on the robust data and methodologies established for 6-Keto-PGF1α as a proxy for PGI2 activity.

References

- 1. Very low levels of 6-keto-prostaglandin F1 alpha in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma levels of 6-keto-prostaglandin F1 alpha in normotensive subjects and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma concentrations of 6-keto-prostaglandin F1 alpha in patients with hypertension, cerebrovascular disease or Takayasu's arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma concentrations of 6-keto-prostaglandin F1 alpha, thromboxane B2 and platelet aggregation in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased plasma concentrations of prostacyclin metabolite 6-keto-PGF1 alpha in essential hypertension. Influence of therapy with labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thromboxane B2, 6-keto-PGF1 alpha, PGE2, PGF2 alpha, and PGA1 plasma levels in arteriosclerosis obliterans: relationship to clinical manifestations, risk factors, and arterial pathoanatomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A radioimmunoassay for 6-keto-prostaglandin F1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Enzymatic Conversion of Prostacyclin (PGI2) to 6-Keto-Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic conversion of Prostacyclin (PGI2) to its stable and biologically active metabolite, 6-Keto-Prostaglandin E1 (6-Keto-PGE1). This conversion is of significant interest in pharmacology and drug development due to the potent physiological effects of both compounds, including vasodilation and inhibition of platelet aggregation.[1][2][3][4] This document details the enzymatic basis of the conversion, experimental protocols for its study, quantitative data, and the relevant signaling pathways.

Introduction: The Significance of the PGI2 to this compound Conversion

Prostacyclin (PGI2) is a potent, yet chemically unstable, eicosanoid with a half-life of approximately 2-3 minutes in aqueous solution.[2][5][6] It is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation known.[2][3][4] Its instability, however, limits its therapeutic application and complicates the understanding of its prolonged biological effects in vivo.

The enzymatic conversion of PGI2 to the more stable this compound provides a potential explanation for the sustained activity of PGI2.[1] this compound shares many of the biological activities of PGI2, including vasodilation and inhibition of platelet aggregation, and in some cases, exhibits even greater potency.[7][8][9] This guide focuses on the in vitro enzymatic process that governs this important transformation.

The Key Enzyme: 9-Hydroxyprostaglandin Dehydrogenase (9-OH-PGDH)

The primary enzyme responsible for the conversion of PGI2 to this compound is 9-hydroxyprostaglandin dehydrogenase (9-OH-PGDH) .[1][10] This enzyme catalyzes the NAD+-dependent oxidation of the 9-hydroxyl group of PGI2 to a keto group, yielding this compound.[10]

Enzymatic Reaction Pathway

The enzymatic conversion can be visualized as a two-step process, although the initial hydrolysis can be non-enzymatic. PGI2 can first hydrolyze to the inactive 6-keto-PGF1α, which can then be converted to this compound by 9-OH-PGDH. Alternatively, 9-OH-PGDH can directly act on PGI2.[1][10]

References

- 1. Metabolism of prostacyclin: formation of an active metabolite in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Prostaglandin I2 (prostacyclin) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin I2 (prostacyclin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostacyclin - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Keto-Prostaglandin E1: Biosynthesis and Circulatory Effects | Semantic Scholar [semanticscholar.org]

- 10. Metabolism of prostacyclin by 9-hydroxyprostaglandin dehydrogenase in human platelets. Formation of a potent inhibitor of platelet aggregation and enzyme purification - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 6-Keto-Prostaglandin F1α in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostacyclin (PGI2), a member of the eicosanoid family, is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis.[1][2] Synthesized primarily by endothelial cells, PGI2 is chemically unstable and rapidly hydrolyzes under physiological conditions to its more stable, inactive metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α).[3][4] Due to this rapid conversion, the quantitative analysis of 6-keto-PGF1α serves as a reliable surrogate for measuring PGI2 production.

Accurate determination of 6-keto-PGF1α levels in biological matrices such as plasma and urine is critical for assessing endothelial function, studying the impact of novel therapeutics on the prostacyclin pathway, and investigating its role in various pathological conditions, including inflammation and cardiovascular disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity, selectivity, and accuracy for quantifying low-abundance lipid mediators.[1][4]

This application note provides a detailed protocol for the quantification of 6-keto-PGF1α in human plasma using a robust LC-MS/MS method, including sample preparation, and instrument parameters, and presents typical method performance data.

Signaling Pathway of Prostacyclin (PGI2)

Prostacyclin exerts its biological effects by binding to the G-protein coupled prostacyclin receptor (IP receptor) on the surface of platelets and vascular smooth muscle cells.[2] This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), resulting in a cascade of downstream effects that promote vasodilation and inhibit platelet activation.[2]

Experimental Protocols

Materials and Reagents

-

6-keto-Prostaglandin F1α standard (Cayman Chemical or equivalent)

-

6-keto-Prostaglandin F1α-d4 (internal standard, IS) (Cayman Chemical or equivalent)[5][6]

-

HPLC-grade methanol (B129727), acetonitrile, water, and ethyl acetate

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 50 mg)

Sample Preparation (Solid-Phase Extraction)

The following protocol describes the extraction of 6-keto-PGF1α from human plasma.

-

Sample Thawing & Spiking: Thaw plasma samples on ice. To 0.5 mL of plasma, add the internal standard (6-keto-PGF1α-d4) to a final concentration of 100 pg/mL. Vortex briefly.

-

Protein Precipitation & Acidification: Add 1.5 mL of cold methanol containing 0.1% formic acid to precipitate proteins. Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 10,000 x g. Transfer the supernatant to a clean tube. Acidify the supernatant by adding 2 mL of water with 0.1% formic acid to bring the pH to ~3.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water with 0.1% formic acid. Do not allow the cartridge to go dry.[7]

-

Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow, dropwise rate.

-

Washing: Wash the cartridge with 2 mL of water with 0.1% formic acid, followed by 2 mL of 15% methanol in water.

-

Elution: Elute the analytes with 1.5 mL of ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Method

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

3.3.1. Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 20% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate |

3.3.2. Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | -4500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

| Analyte | 6-keto-PGF1α |

| MRM Transition | 369.2 > 163.1 |

| Collision Energy (CE) | -22 V |

| Internal Standard | 6-keto-PGF1α-d4 |

| MRM Transition | 373.2 > 245.2 |

| Collision Energy (CE) | -21 V[3] |

Results and Discussion

The LC-MS/MS method described was validated for linearity, sensitivity, accuracy, and precision according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The method demonstrated excellent linearity over the specified concentration range.

| Analyte | Calibration Range (pg/mL) | R² | LLOQ (pg/mL) |

| 6-keto-PGF1α | 50.0 - 5000 | > 0.99 | 50.0[4] |

Accuracy and Precision

The intra- and inter-day accuracy and precision were assessed using quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | < 15% | 95.5 - 104.2 | < 12.7% | 97.3 - 100.8[4] |

| Mid QC | < 15% | 96.1 - 103.5 | < 12.7% | 97.3 - 100.8[4] |

| High QC | < 15% | 97.2 - 102.8 | < 12.7% | 97.3 - 100.8[4] |

Matrix Effect and Recovery

The efficiency of the extraction process and the influence of the biological matrix were evaluated.

| Parameter | Low QC (%) | High QC (%) |

| Extraction Recovery | 85 - 95 | 88 - 98 |

| Matrix Effect | 90 - 110 | 92 - 108 |

Conclusion